1-BROMO-1,1-DICHLOROTRIFLUOROETHANE

Description

Overview of Halogenated Ethane (B1197151) Derivatives in Contemporary Chemistry

Halogenated ethane derivatives are a class of organic compounds derived from ethane (CH₃CH₃) where one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). wikipedia.orglibretexts.org These compounds have been a subject of chemical synthesis and study for centuries, with chloroethane (B1197429) first being produced in the 15th century and systematic synthesis methods developing in the 19th century alongside the advancement of organic chemistry. wikipedia.org The carbon-halogen bond (C-X) in these derivatives is polar due to the higher electronegativity of the halogen atom compared to carbon. aspirationsinstitute.com

The versatility of halogenated ethanes has led to their widespread use in numerous commercial and industrial applications, including as refrigerants, solvents, propellants, fire extinguishants, and flame retardants. wikipedia.orgnc.gov In contemporary chemistry, their significance extends to their role as versatile intermediates in organic synthesis. The halogen atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. wikipedia.orgaspirationsinstitute.com For example, haloalkanes can be converted to alkenes through dehydrohalogenation reactions. wikipedia.org

The specific properties of halogenated ethanes are dictated by the number and type of halogen atoms present. For instance, the presence of fluorine often imparts unique properties such as high thermal stability and low reactivity, leading to the development of fluorinated compounds like hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). nc.gov The study of these derivatives encompasses a wide range of chemical disciplines, from synthetic methodology and reaction kinetics to materials science and environmental chemistry. wikipedia.orgnist.govnist.gov

Significance of 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE (B1265478) as a Model Compound and Research Intermediate

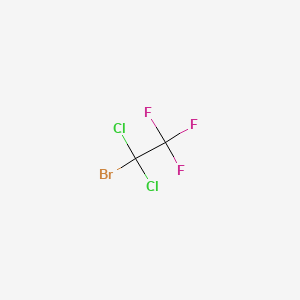

This compound (C₂BrCl₂F₃) is a polyhalogenated ethane derivative that holds particular interest in chemical research. scbt.com Its structure, featuring three different types of halogen atoms (bromine, chlorine, and fluorine) attached to a two-carbon backbone, makes it an excellent model compound for studying the influence of complex halogen substitution on molecular properties and reactivity. The presence of a chiral center in related molecules, though not in this specific achiral compound, provides a basis for stereochemical studies in similar structures. ncats.iovaia.com

As a research intermediate, its utility lies in the differential reactivity of its carbon-halogen bonds. The C-Br bond is generally weaker and more susceptible to cleavage than C-Cl and C-F bonds, allowing for selective chemical transformations. This makes it a valuable precursor in the synthesis of more complex fluorinated molecules. Research on related compounds, such as the synthesis of 1-bromo-2-fluoroethane (B107303) from vinyl fluoride (B91410) and HBr, highlights the methods used to create specific bromofluoroalkanes. google.com Similarly, processes have been developed for the bromination of compounds like 1,1,1-Trifluoro-2-chloroethane to produce related bromo-chloro-fluoro-ethanes. google.com

The physical and chemical properties of this compound are central to its role in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 354-50-7 scbt.com |

| Molecular Formula | C₂BrCl₂F₃ scbt.com |

| Molecular Weight | 231.83 g/mol scbt.com |

| IUPAC Name | 1-bromo-1,1-dichloro-2,2,2-trifluoroethane |

| Stereochemistry | Achiral ncats.io |

This interactive table provides key data points for the subject compound.

Evolution of Research Themes Surrounding Polyhalogenated Hydrocarbons

Research into polyhalogenated hydrocarbons (PHCs), compounds containing multiple halogen atoms, has evolved significantly over the past century. wikipedia.org Early research, dating back to the late 19th and early 20th centuries, was primarily focused on the synthesis and characterization of these novel compounds. wikipedia.org The discovery of the insecticidal properties of Dichlorodiphenyltrichloroethane (DDT) in 1939 by Paul Müller, which led to a Nobel Prize, marked a turning point, ushering in an era of widespread application of PHCs in agriculture and disease control. byjus.comgeeksforgeeks.org

The mid-20th century saw the proliferation of PHCs in various industrial applications, including as solvents (e.g., carbon tetrachloride, methylene (B1212753) chloride), refrigerants (chlorofluorocarbons or Freons), and in the production of polymers. nc.govbyjus.com Research during this period was largely driven by the desire to create new materials with specific, desirable properties like non-flammability and chemical stability.

By the latter half of the 20th century, the research focus began to shift dramatically. Growing awareness of the environmental persistence, bioaccumulation, and potential toxicity of many PHCs spurred a new wave of investigation. wikipedia.org The discovery that chlorofluorocarbons (CFCs) were depleting the stratospheric ozone layer was a landmark finding that led to international regulations such as the Montreal Protocol. wikipedia.org Consequently, research themes expanded to include atmospheric chemistry, toxicology, and the development of more environmentally benign alternatives, such as hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). industrialchemicals.gov.au Current research continues to explore the environmental fate of legacy PHCs and the synthesis and application of new-generation halogenated compounds with improved environmental profiles. springernature.com

Academic Research Landscape and Interdisciplinary Relevance

The study of this compound and related polyhalogenated compounds is inherently interdisciplinary. In organic and synthetic chemistry, it serves as a building block for creating complex molecules, particularly in the field of fluorine chemistry. The selective activation of its different C-X bonds is a topic of synthetic interest. google.com

In physical chemistry and chemical physics, the compound is a subject for spectroscopic and theoretical studies. For instance, NMR spectroscopy of related compounds like 1:1:2-trifluoro 1-bromo 2-chloroethane provides insights into molecular structure and conformation. rsc.org Thermochemical data, such as the enthalpy of reaction for compounds like 1-Bromo-1,1-difluoroethane, are crucial for understanding chemical bonding and reaction energetics. nist.govnist.gov

The compound's relevance extends to materials science, where halogenated compounds are used to modify polymer surfaces or as precursors for chemical vapor deposition. Furthermore, its structural similarity to regulated substances like CFCs and HCFCs, such as 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), makes it relevant to atmospheric and environmental chemistry. industrialchemicals.gov.aunih.gov Studies on the metabolism and decomposition of related compounds, such as the formation of trifluoroacetic acid from halothane (B1672932) and HCFC-123, provide models for understanding the potential environmental and biological pathways of complex halogenated molecules. nih.govnih.gov This broad relevance ensures its continued place in academic and industrial research, spanning from fundamental chemical synthesis to applied environmental science.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1-dichloro-2,2,2-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrCl2F3/c3-1(4,5)2(6,7)8 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMFFBJKSALGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Br)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195153 | |

| Record name | Ethane, bromodichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-50-7, 42339-74-2 | |

| Record name | 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, bromodichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042339742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1,1-dichloro-2,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromodichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-1,1-DICHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JT2P2VXA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 1 Bromo 1,1 Dichlorotrifluoroethane

Established Synthetic Pathways to 1-BROMO-1,1-DICHLOROTRIFLUOROETHANE (B1265478)

The synthesis of this compound can be achieved through various chemical reactions, primarily involving the manipulation of halogen atoms on an ethane (B1197151) backbone.

Free-Radical Halogenation Reactions

Free-radical halogenation is a fundamental process in organic chemistry for the synthesis of halogenated alkanes. wikipedia.orglscollege.ac.in This type of reaction is characteristic of alkanes and involves a chain mechanism typically initiated by ultraviolet (UV) light. wikipedia.orglscollege.ac.in The process includes three main stages: initiation, propagation, and termination. youtube.com

In the context of synthesizing this compound, a potential starting material could be 1,1-dichlorotrifluoroethane. The reaction would proceed by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) under UV irradiation. lscollege.ac.inyoutube.com These highly reactive bromine radicals would then abstract a hydrogen atom from 1,1-dichlorotrifluoroethane, generating a 1,1-dichlorotrifluoroethyl radical. This radical would subsequently react with another bromine molecule to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. wikipedia.orglscollege.ac.in

The reactivity of halogens in these reactions varies significantly, with the general trend being fluorine > chlorine > bromine > iodine. wikipedia.orglscollege.ac.in While the reaction with fluorine is often vigorous and difficult to control, the reaction with bromine is typically slower and may require continuous UV irradiation. lscollege.ac.in

Halogen Exchange and Addition Mechanisms

Halogen exchange reactions provide an alternative route to introduce specific halogen atoms into a molecule. google.comscience.govgoogle.com These reactions involve the replacement of one halogen atom with another. For instance, a compound containing a less reactive halogen, such as iodine, could potentially be converted to a bromo-derivative.

Another relevant synthetic strategy is the addition of reagents to unsaturated compounds. For example, the photoredox-catalyzed addition of dibromofluoromethane (B117605) to alkenes has been demonstrated as a method for synthesizing 1-bromo-1-fluoroalkanes. organic-chemistry.org While not a direct synthesis of the target compound, this illustrates the principle of constructing haloalkanes through addition reactions.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and improving product yields.

Influence of Reaction Conditions on Product Distribution

The conditions under which a synthesis is performed can have a profound impact on the outcome. In free-radical halogenation, factors such as the concentration of reactants, temperature, and the intensity of UV irradiation can influence the rate of reaction and the formation of byproducts. wikipedia.orggoogle.com For instance, an excess of the alkane substrate is often used to minimize the formation of polyhalogenated products. wikipedia.org The choice of solvent can also play a role in the reaction's efficiency and selectivity.

Derivatization and Transformation Reactions of this compound

Once synthesized, this compound can serve as a building block for other molecules. Its chemical structure, featuring multiple halogen atoms, allows for a variety of transformation reactions.

For example, similar highly halogenated compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) are known to react with phenols in the presence of a base to form aryl fluoroalkenyl ethers. beilstein-journals.orgnih.gov This suggests that this compound could potentially undergo similar reactions, where the bromine atom acts as a leaving group or participates in radical processes. The presence of both bromine and chlorine atoms offers the potential for selective reactions, depending on the reagents and conditions employed.

Furthermore, the carbon-bromine bond in such compounds can be susceptible to homolysis, leading to the formation of a radical that can participate in various addition and substitution reactions. nih.gov The trifluoromethyl group is generally stable, but the C-Br and C-Cl bonds provide reactive sites for further functionalization.

Below is a table summarizing key aspects of the synthetic methodologies discussed:

| Synthetic Approach | Key Features | Typical Reagents | Influencing Factors |

| Free-Radical Halogenation | Chain reaction mechanism, initiated by UV light. wikipedia.orglscollege.ac.in | Alkane, Halogen (e.g., Br₂), UV light. wikipedia.org | Reactant concentrations, temperature, light intensity. wikipedia.orggoogle.com |

| Halogen Exchange | Substitution of one halogen for another. google.comscience.govgoogle.com | Haloalkane, source of the new halogen (e.g., NaBr). | Solvent, temperature, catalyst. google.com |

| Addition Reactions | Addition of reagents across a double or triple bond. organic-chemistry.org | Alkene/Alkyne, Halogen-containing reagent. organic-chemistry.org | Catalyst, solvent, temperature. organic-chemistry.org |

Nucleophilic Substitution Reactions in Organic Synthesis

The presence of three different halogen atoms on the same carbon atom in this compound offers a platform for investigating selective nucleophilic substitution reactions. In principle, any of the halogens could serve as a leaving group. The C-Br bond is generally the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br), making the bromide ion the most probable leaving group in nucleophilic substitution reactions. wikipedia.org

The reaction proceeds via the attack of a nucleophile on the electrophilic carbon atom bearing the halogens. The slightly positive character of this carbon is induced by the high electronegativity of the attached fluorine, chlorine, and bromine atoms. wikipedia.org The outcome of the reaction, whether it follows an S(_N)1 or S(_N)2 pathway, is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Given the high degree of halogenation, the formation of a carbocation is generally disfavored, suggesting that an S(_N)2-type mechanism is more likely where a strong nucleophile is involved.

While specific documented examples of nucleophilic substitution on this compound are not extensively reported in readily available literature, the principles of haloalkane chemistry suggest that various nucleophiles could be employed to displace the bromine atom.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Expected Product | Reaction Type |

| Hydroxide (B78521) (OH⁻) | 1,1-Dichloro-1-hydroxy-2,2,2-trifluoroethane | Hydrolysis |

| Alkoxide (RO⁻) | 1-Alkoxy-1,1-dichloro-2,2,2-trifluoroethane | Williamson Ether Synthesis |

| Cyanide (CN⁻) | 1,1-Dichloro-2,2,2-trifluoroethane-1-carbonitrile | Nitrile Synthesis |

| Thiolate (RS⁻) | 1,1-Dichloro-1-(alkylthio)-2,2,2-trifluoroethane | Thioether Synthesis |

| Azide (N₃⁻) | 1-Azido-1,1-dichloro-2,2,2-trifluoroethane | Azide Synthesis |

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of this compound is of interest, particularly in the context of its metabolism and potential synthetic transformations.

Oxidation: The oxidation of halogenated hydrocarbons can lead to a variety of products, depending on the oxidizing agent and reaction conditions. For the structural isomer of this compound, halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), oxidative metabolism is a known pathway. nih.govnih.gov This process, primarily mediated by cytochrome P450 enzymes, results in the formation of trifluoroacetic acid. nih.govwikipedia.org This suggests that under suitable oxidative conditions, this compound could also be oxidized, potentially leading to the cleavage of the C-C bond and the formation of smaller halogenated carboxylic acids or other oxidized species.

Reduction: The reduction of this compound typically involves the cleavage of the carbon-halogen bonds and their replacement with hydrogen atoms. The C-Br bond, being the weakest, is the most susceptible to reduction. Common reducing agents for such transformations include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chem-station.compharmaguideline.com The reactivity of these hydrides varies, with LiAlH₄ being a much stronger reducing agent capable of reducing a wider range of functional groups. chem-station.compharmaguideline.com

The step-wise reduction of this compound would likely first yield 1,1-dichloro-2,2,2-trifluoroethane, followed by the potential reduction of the C-Cl bonds under more forcing conditions. The reductive metabolism of the isomeric halothane is known to produce chlorotrifluoroethane and chlorodifluoroethylene, providing a biological parallel for the types of products that might be expected from the chemical reduction of this compound. nih.gov

Elimination Reactions to Form Unsaturated Halocarbons

Elimination reactions of this compound, specifically dehydrohalogenation, are a key pathway to the synthesis of unsaturated halocarbons. However, since the target molecule lacks a hydrogen atom on the adjacent carbon, a direct dehydrohalogenation is not possible. Instead, a dehalogenation or a base-induced elimination involving the loss of a halide and a proton from a reaction intermediate can occur.

A plausible reaction pathway involves the treatment of this compound with a base, which could lead to the formation of a haloalkene. For instance, the reaction with a strong base could potentially lead to the elimination of HBr or HCl, if a proton is abstracted from an intermediate formed in the reaction medium. A more likely scenario is a reductive elimination or a base-induced elimination of a bromine and a chlorine atom.

While direct experimental data for this compound is limited, studies on its structural isomer, halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), have shown that it can be converted to 2-bromo-2-chloro-1,1-difluoroethene. wikipedia.org This suggests that under appropriate conditions, this compound could undergo elimination to form 1,1-dichloro-2,2,2-trifluoroethene.

Advanced Synthetic Strategies Utilizing this compound as a Precursor

The unique combination of halogens in this compound makes it a potentially valuable building block in the synthesis of more complex fluorinated molecules.

Synthesis of Fluorinated Alcohols and Related Derivatives

The synthesis of fluorinated alcohols is an area of significant interest due to their unique properties and applications in materials science and pharmaceuticals. nih.gov A general strategy for the synthesis of fluorinated alcohols involves the conversion of halogenated alkanes. google.com While direct conversion of this compound to a fluorinated alcohol via simple hydrolysis might be challenging, multi-step synthetic sequences can be envisioned.

One potential route could involve the initial nucleophilic substitution of the bromine atom with a protected hydroxyl group, followed by deprotection. Alternatively, the compound could first be converted to an organometallic reagent, which could then react with an oxygen-containing electrophile. The telomerization of fluoroalkenes with alcohols is another strategy for producing fluorinated alcohols, and while not directly involving this compound as a starting material, it highlights a pathway for the synthesis of such compounds. rsc.org

Development of Fluorinated Polymers and Specialty Chemicals

Halogenated compounds can serve as initiators or chain transfer agents in radical polymerization reactions. The presence of a labile C-Br bond in this compound suggests its potential use in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In such a process, the C-Br bond would be homolytically cleaved to generate a radical that can initiate the polymerization of a suitable monomer.

Furthermore, the radical addition of this compound across the double bond of an alkene, a process known as telomerization, can lead to the formation of new fluorinated molecules. For example, the sodium dithionite (B78146) initiated addition of its isomer, 1-bromo-1-chloro-2,2,2-trifluoroethane, to allylaromatics has been reported to yield conjugated dienes after a subsequent dehydrohalogenation step. researchgate.net A similar reactivity could be expected for this compound, opening avenues for the synthesis of novel fluorinated dienes and other specialty chemicals.

Methodological Considerations for Reproducibility in Synthesis

Ensuring the reproducibility of synthetic procedures involving this compound requires careful control over reaction parameters. Given its volatile nature, reactions should be conducted in well-sealed reaction vessels to prevent the loss of material. The choice of solvent is also critical, as it can influence the solubility of reactants and the course of the reaction.

When performing reactions at elevated temperatures, precise temperature control is necessary to minimize the formation of side products. For reactions involving strong bases or reactive organometallic reagents, the exclusion of moisture and atmospheric oxygen is paramount to prevent unwanted side reactions and ensure the desired transformation occurs with high selectivity and yield.

Purification of the products often requires techniques suitable for volatile compounds, such as distillation or preparative gas chromatography. The accurate characterization of the products using analytical methods like NMR spectroscopy and mass spectrometry is essential to confirm the structure and purity of the synthesized compounds. For all synthetic work, maintaining a detailed and accurate laboratory notebook is a fundamental practice for ensuring the reproducibility of the experimental results.

Environmental Chemistry and Atmospheric Fate of 1 Bromo 1,1 Dichlorotrifluoroethane

Atmospheric Transport and Global Distribution Models

The atmospheric transport and global distribution of long-lived halocarbons like 1-bromo-1,1-dichlorotrifluoroethane (B1265478) are governed by large-scale atmospheric circulation patterns. Once released into the troposphere, these compounds, if they are sufficiently stable, are distributed globally. Their long atmospheric lifetimes allow for transport from the northern hemisphere, where emissions are typically highest, to the southern hemisphere and from the troposphere into the stratosphere. copernicus.org

The transport of such substances to the stratosphere is a critical step in the process of ozone depletion. copernicus.org This transport primarily occurs through ascent in the tropics, a region characterized by strong convective activity that can lift air from the boundary layer to the tropical tropopause layer (TTL) and subsequently into the stratosphere.

Global distribution models for halocarbons are complex computational tools that simulate their movement and concentration in the atmosphere. These models incorporate various factors, including:

Emission Inventories: Data on the amount and location of the chemical's release.

Atmospheric Dynamics: Wind patterns, convection, and other meteorological data to simulate transport.

Chemical and Photochemical Reactions: Rates of degradation through various atmospheric processes.

For compounds where specific data is sparse, models often rely on the properties of structurally similar chemicals and estimated atmospheric lifetimes to predict their distribution. The long atmospheric lifetimes of many halocarbons mean they become well-mixed throughout the troposphere over time. copernicus.org

Tropospheric and Stratospheric Degradation Mechanisms

The persistence of this compound in the atmosphere is determined by the efficiency of various degradation mechanisms in both the troposphere and the stratosphere.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, is a key process for the breakdown of many halocarbons in the stratosphere. This process involves the absorption of high-energy ultraviolet (UV) radiation from the sun, which can break the chemical bonds within the molecule. For halogenated alkanes, the carbon-halogen bond strength is a critical factor. The C-Br bond is significantly weaker than C-Cl and C-F bonds, making it more susceptible to cleavage by UV radiation. dtic.mil

C₂BrCl₂F₃ + hν (UV radiation) → •C₂Cl₂F₃ + Br•

The release of a bromine atom (Br•) is a crucial step in ozone depletion cycles. Although photolysis is most significant in the stratosphere where UV radiation is more intense, some very short-lived brominated substances can also undergo photolysis in the troposphere. encyclopedia.com

Heterogeneous Reactions on Atmospheric Aerosols

Heterogeneous reactions, which occur on the surfaces of atmospheric aerosols (liquid or solid particles suspended in the air), can play a significant role in the atmospheric chemistry of halogens. nih.gov For brominated compounds, reactions on the surface of sea salt, sulfate (B86663), and other aerosols can lead to the conversion of less reactive bromine reservoirs (like BrONO₂) into more reactive forms (like Br₂ or BrCl), which can then be photolyzed to release bromine atoms. encyclopedia.comun.org

The hydrolysis of bromine nitrate (B79036) (BrONO₂) on sulfate aerosols is a key reaction that enhances the concentration of hypobromous acid (HOBr). encyclopedia.com

BrONO₂ + H₂O (on aerosol) → HOBr + HNO₃

Assessment of Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone. unido.org The ODP of a compound is calculated relative to CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0. unido.orgepa.gov

A specific ODP value for this compound is not reported in the primary scientific assessments. However, its ODP can be estimated to be significant based on its chemical structure. The presence of a bromine atom is a major factor, as bromine is estimated to be about 60 times more effective at destroying ozone than chlorine on a per-atom basis. noaa.gov Additionally, the presence of two chlorine atoms further contributes to its ozone-depleting capability. Given its expected long atmospheric lifetime due to the lack of C-H bonds, a substantial fraction of its emissions would reach the stratosphere, leading to a high ODP.

For context, the table below lists the ODPs of several other halons.

| Halon | Formula | ODP |

| Halon-1211 | CBrClF₂ | 3.0 |

| Halon-1301 | CBrF₃ | 10.0 |

| Halon-2402 | C₂Br₂F₄ | 6.0 |

Source: encyclopedia.com

Given that this compound contains both bromine and chlorine, its ODP is likely to be substantial.

Methodologies for ODP Calculation in Halogenated Compounds

The ODP of a halogenated compound is calculated using a semi-empirical approach that takes into account several factors. lc-impact.eunoaa.gov The formula for the ODP of a long-lived, well-mixed gas is:

ODPₓ = (Fractional Halogen Releaseₓ / Fractional Halogen ReleaseCFC-11) * (α * nBrₓ + nClₓ) / nClCFC-11 * (τₓ / τCFC-11) * (M_CFC-11 / Mₓ)

Where:

x denotes the substance .

Fractional Halogen Release is the fraction of the halogen (chlorine or bromine) that is released from the substance in the stratosphere.

α is the effectiveness of bromine in destroying ozone relative to chlorine (currently estimated at about 60). noaa.gov

nBr and nCl are the number of bromine and chlorine atoms in the molecule, respectively.

τ is the global atmospheric lifetime of the substance.

M is the molecular weight.

This calculation is often performed using data from atmospheric models and laboratory measurements. copernicus.orglc-impact.eu The World Meteorological Organization (WMO) periodically assesses and provides updated ODP values based on the latest scientific understanding. unep.org For very short-lived substances, the ODP can also depend on the location and season of emission, making the calculation more complex. copernicus.org

Comparative Studies with Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs)

The environmental impact of halogenated hydrocarbons is a critical area of atmospheric chemistry, with a strong focus on their potential to deplete the ozone layer. Comparative studies involving this compound, chlorofluorocarbons (CFCs), and hydrochlorofluorocarbons (HCFCs) are essential for understanding their relative contributions to this phenomenon.

HCFCs were developed as transitional substitutes for CFCs, which have a high ozone depletion potential (ODP). nih.gov Class II controlled substances, which include all HCFCs, are defined as compounds with an ODP of less than 0.2. nih.gov For instance, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) has an ODP of 0.012, significantly lower than that of CFC-11 (trichlorofluoromethane). who.intwikipedia.org HCFC-123 is considered a temporary replacement for CFCs in specific applications like low-pressure refrigeration and HVAC systems. who.intwikipedia.org However, under the Montreal Protocol, HCFC-123 is also slated for phase-out, with production for new equipment ceasing in developed countries in 2020 and for service use by 2030. wikipedia.org Developing countries have a longer timeline, with a phase-out for new equipment by 2030 and for service use by 2040. wikipedia.org

The presence of a bromine atom in a molecule, as in the case of this compound, generally increases its ozone-depleting potential compared to its chlorinated and fluorinated counterparts. This is because the bromine-carbon bond is weaker and more susceptible to photolysis in the stratosphere, leading to the release of bromine radicals which are highly efficient in catalytic ozone destruction.

An analogue of HCFC-123, the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), also undergoes atmospheric degradation and shares some metabolic pathways with HCFCs. who.int Both HCFC-123 and halothane are metabolized by hepatic CYP2E1 to trifluoroacetyl chloride, which can lead to the formation of protein adducts. who.int While this metabolic aspect is more relevant to toxicology, it highlights the chemical transformations these compounds can undergo, which can be analogous to atmospheric degradation pathways.

Analysis of Global Warming Potential (GWP) and Atmospheric Lifetimes

The Global Warming Potential (GWP) and atmospheric lifetime are key metrics used to assess the potential impact of a substance on climate change. These values for this compound and related compounds are determined by their atmospheric chemistry and persistence.

For comparison, HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) has a relatively short atmospheric lifetime of 1.3 years. nih.gov Its GWP has been reported with some variation across different assessments, with values of 76 and 120 from different sources. nih.gov Another assessment gives a GWP of 76, while the U.S. Environmental Protection Agency (EPA) has listed a GWP of 93. nih.gov The World Meteorological Organization (WMO) reported a GWP of 77 for HCFC-123 in 2006. nih.gov Over a 20-year time horizon, HCFC-123 has a global warming potential of 300 relative to carbon dioxide. who.int

Interactive Data Table: GWP and Atmospheric Lifetime of Selected Halogenated Hydrocarbons

| Compound | Atmospheric Lifetime (years) | GWP (100-year time horizon) |

| HCFC-123 | 1.3 nih.gov | 76-120 nih.gov |

| CFC-11 | 45 | 4750 |

| Carbon Dioxide | Variable | 1 |

Formation of Secondary Atmospheric Pollutants from Degradation

The atmospheric degradation of this compound can lead to the formation of various secondary pollutants. The primary degradation pathway in the troposphere is initiated by reaction with the hydroxyl radical (OH). In the stratosphere, photolysis (breakdown by sunlight) becomes the dominant degradation mechanism.

The degradation of similar compounds provides insight into the potential products. For instance, the decomposition of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) upon heating can produce toxic fumes such as phosgene (B1210022), hydrogen fluoride (B91410), and hydrogen chloride. nih.govnih.gov It is plausible that the atmospheric degradation of this compound would yield analogous products, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride, as well as various halogenated carbonyls.

The metabolism of HCFC-123 and its analogue halothane in biological systems can produce trifluoroacetic acid. nih.gov The environmental fate of trifluoroacetic acid has been reviewed, and it is known to have poor soil retention and is not readily biodegradable under many conditions. who.int This suggests that trifluoroacetic acid could be a persistent secondary pollutant resulting from the atmospheric degradation of trifluoro-substituted ethanes like this compound.

Environmental Persistence and Homogeneous Hydrolysis in Aqueous Media

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For halogenated alkanes, hydrolysis can be a potential degradation pathway in aqueous environments.

Based on estimations for the structurally similar compound 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), hydrolysis is not expected to be a significant environmental fate process. nih.gov The estimated hydrolysis half-lives for HCFC-123 at pH 7 and 8 are 134 and 13 years, respectively. nih.gov This indicates a high degree of stability in water under normal environmental conditions. Given the structural similarities, this compound is also expected to be resistant to hydrolysis.

The primary mode of environmental removal for these volatile compounds is expected to be volatilization from water surfaces into the atmosphere, where they undergo photochemical degradation. The Henry's Law constant for HCFC-123 is 0.0256 atm-cu m/mole, which indicates a high tendency to partition from water to air. nih.gov

Role of this compound in Volatile Organic Compound (VOC) Research

Volatile organic compounds (VOCs) are a broad class of chemicals that readily evaporate at room temperature. Many halogenated hydrocarbons, including this compound, are classified as VOCs. Research in this area often focuses on their atmospheric reactions, potential to form photochemical smog, and their use as tracers for atmospheric transport and mixing processes.

The study of compounds like this compound and its analogues contributes to a better understanding of the atmospheric chemistry of halogenated VOCs. For example, research on the metabolism of HCFCs and similar compounds, which can be seen as a proxy for some atmospheric reactions, has identified the formation of specific metabolites and the enzymes involved. nih.gov This type of research helps to build more accurate models of atmospheric chemistry and to predict the environmental fate and impact of these compounds.

While specific studies focusing solely on the role of this compound in VOC research were not identified in the search results, its properties as a halogenated alkane place it within the scope of such research. The presence of bromine, chlorine, and fluorine atoms on the same molecule makes it an interesting subject for studying the competitive effects of different halogens on atmospheric reaction rates and degradation pathways.

Advanced Analytical and Spectroscopic Characterization of 1 Bromo 1,1 Dichlorotrifluoroethane

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas-phase methods, is indispensable for the separation and quantification of volatile compounds like 1-bromo-1,1-dichlorotrifluoroethane (B1265478) from complex mixtures, such as reaction byproducts or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive tool for the purity assessment of this compound. The gas chromatograph separates volatile components of a sample, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov For volatile organic compounds (VOCs), sample introduction techniques such as headspace analysis are often employed, where the vapor above a sample is injected into the GC system. mdpi.com This is particularly useful for analyzing trace impurities. mdpi.com

The purity of halogenated hydrocarbons is critical, and GC-MS is routinely used to quantify impurities, which may include isomers, starting materials, or degradation products. For instance, the analysis of related hydrochlorofluorocarbons (HCFCs) has been used to quantify chlorinated alkane impurities down to parts-per-million (ppm) levels. docbrown.info The mass spectrometer provides high confidence in peak identification by comparing fragmentation patterns to spectral libraries and by analyzing isotopic distributions, which is crucial for halogenated compounds. restek.com

Table 1: Potential Impurities in this compound Analysis by GC-MS

| Potential Impurity | Chemical Formula | Common Origin |

|---|---|---|

| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) | C₂HBrClF₃ | Isomerization |

| 1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) | C₂Cl₂F₄ | Synthetic byproduct |

| Bromochlorodifluoromethane (Halon 1211) | CBrClF₂ | Synthetic byproduct |

This table is illustrative and based on common synthetic pathways for halogenated ethanes.

High-Resolution Gas Chromatography Applications

For complex mixtures containing multiple isomers or compounds with similar volatility, high-resolution gas chromatography offers superior separation power. Techniques like comprehensive two-dimensional gas chromatography (GCxGC) provide a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. nih.govresearchgate.net In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. researchgate.net

This enhanced separation is critical for resolving this compound from its structural isomers or other closely related halogenated compounds that may co-elute in a standard GC run. The coupling of high-resolution GC with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) further enhances analytical capability, allowing for the precise mass determination of analytes and confident elemental formula assignment, which is invaluable for identifying unknown impurities. nih.gov

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are essential for the definitive structural elucidation of molecules. For this compound, a combination of NMR, IR, and MS provides a complete picture of its atomic connectivity and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Diastereotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen and, in this case, fluorine framework of a molecule.

The molecule this compound (CBrCl₂CF₃) is achiral as it possesses a plane of symmetry. nih.gov Consequently, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically and magnetically equivalent (homotopic) due to free rotation around the C-C single bond. They will therefore give rise to a single resonance in the ¹⁹F NMR spectrum in a standard achiral solvent. The term "diastereotopic analysis" typically applies to groups in molecules that contain a stereocenter or a prochiral center, which is not the case for this molecule in an achiral environment. alfa-chemistry.comyoutube.com

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive for NMR analysis (100% natural abundance, spin ½). wikipedia.org The chemical shift of the -CF₃ group is influenced by the electronegative atoms on the adjacent carbon. For organofluorine compounds, ¹⁹F chemical shifts typically range from -50 to -70 ppm for -CF₃ groups, relative to CFCl₃ at 0 ppm. wikipedia.org

¹³C NMR: The molecule will exhibit two distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the two carbon atoms. The chemical shift of each carbon is significantly affected by the attached halogens. The -CBrCl₂ carbon will be shifted downfield due to the cumulative electronegativity of the bromine and two chlorine atoms. The -CF₃ carbon will also be shifted downfield and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). docbrown.infodocbrown.info

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| ¹⁹F | -60 to -80 | Singlet | N/A |

| ¹³C (-CF₃) | 115 - 125 | Quartet | ¹JCF ≈ 270-300 Hz |

Predicted values are based on data for structurally similar compounds. docbrown.infodocbrown.infoucsb.edu The reference for ¹⁹F is CFCl₃ and for ¹³C is TMS.

Infrared (IR) Spectroscopy for Functional Group and Molecular Fingerprinting

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbon-halogen bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F Stretch | -CF₃ | 1350 - 1100 | Strong |

| C-Cl Stretch | -CCl₂ | 850 - 550 | Strong |

| C-Br Stretch | -CBr | Below 690 | Strong |

Data compiled from general IR correlation tables and spectra of similar haloalkanes. brainly.comorgchemboulder.comlibretexts.orguc.edu

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. libretexts.org For compounds containing bromine and chlorine, the mass spectrum is distinguished by a complex and characteristic isotopic pattern in the molecular ion and fragment peaks. acs.org

Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. libretexts.orgchemguide.co.uk A molecule containing one bromine and two chlorine atoms, like this compound, will exhibit a cluster of molecular ion peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio due to the various combinations of these isotopes. docbrown.infolibretexts.org

The primary fragmentation pathway involves the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The loss of a bromine or chlorine atom is a common initial fragmentation step.

Table 4: Predicted Major Ions and Isotopic Patterns in the Mass Spectrum of this compound

| Ion Fragment | Formula | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Key Isotopic Peaks (m/z) and (Expected Relative Intensity) |

|---|---|---|---|

| Molecular Ion | [C₂BrCl₂F₃]⁺ | 229 | 229, 231, 233, 235 |

| Loss of Br | [C₂Cl₂F₃]⁺ | 151 | 151 (9), 153 (6), 155 (1) |

| Loss of Cl | [C₂BrClF₃]⁺ | 195 | 195 (3), 197 (4), 199 (1) |

| Loss of CF₃ | [CBrCl₂]⁺ | 161 | 161, 163, 165, 167 |

The molecular weight of this compound is approximately 231.83 g/mol . nih.gov The m/z values are calculated using the most abundant isotopes (¹²C, ⁷⁹Br, ³⁵Cl, ¹⁹F). The relative intensities of isotopic clusters are predicted based on natural abundances.

Use as an Analytical Reference Standard in Environmental and Industrial Analyses

The utility of this compound in analytical chemistry, particularly as a reference standard, is predicated on its availability in a highly purified form. Chemical suppliers offer this compound, often with a specified minimum purity (e.g., 96% or higher), which is a fundamental requirement for a substance to be considered for use as a standard. Reference standards are materials of known purity and concentration that are essential for the calibration of analytical instruments, the validation of new analytical methods, and the quality control of routine analyses. labinsights.nl They serve as a benchmark against which unknown samples are compared, ensuring the accuracy and comparability of analytical results. labinsights.nl

In the context of environmental and industrial analyses, reference standards for halogenated compounds are crucial for quantifying pollutants in various matrices such as air, water, and soil, as well as for monitoring emissions from industrial processes. nih.govresearchgate.net For instance, the United States Pharmacopeia (USP) provides a reference standard for Halothane (B1672932), a structural isomer of this compound, highlighting the importance of such standards in regulated sectors. nih.gov Similarly, certified reference materials (CRMs) are available for other halogenated ethanes like 1,1,2-trichloro-1,2,2-trifluoroethane, which are used to ensure the quality and validity of analytical measurements. accustandard.com

While direct documentation detailing the widespread use of this compound as a certified reference standard in specific standardized methods (e.g., by the EPA) is not extensively found in publicly available literature, its role can be inferred. It can be employed as an impurity reference standard, which is a substance used to identify and quantify specific impurities in a product or sample. lgcstandards.com In the manufacturing of other chemicals, this compound might be a known potential by-product or intermediate. In such cases, a pure standard of this compound would be necessary for:

Method Development: To develop and validate analytical methods capable of separating and quantifying it from the main product and other impurities.

Quality Control: To routinely test batches of a product to ensure that the level of this specific impurity does not exceed established limits. labinsights.nl

Calibration: To calibrate instruments such as gas chromatographs, ensuring that the instrument response can be accurately correlated to the concentration of the compound.

The table below outlines the conceptual applications of this compound as an analytical reference standard.

| Application Area | Purpose of Reference Standard | Analytical Technique | Example Scenario |

| Industrial Quality Control | Identification and quantification of a known impurity or intermediate. | Gas Chromatography (GC-MS, GC-FID) | Monitoring the purity of a manufactured fluorocarbon product where this compound is a potential synthesis by-product. |

| Environmental Analysis | Calibration standard for the quantification of this specific pollutant. | GC with selective detectors (ECD, XSD) | An environmental laboratory calibrating its instrumentation to test for the presence of this compound in industrial wastewater. |

| Method Validation | To assess the performance of a new analytical method (e.g., accuracy, precision, linearity). | High-Performance Liquid Chromatography (HPLC), GC | A research lab developing a new method for the detection of various halogenated ethanes in soil samples. |

Trace Detection and Environmental Monitoring Techniques for Halogenated Ethanes

The detection of trace levels of halogenated ethanes, including this compound, in environmental and industrial settings is critical due to their potential environmental impact. nih.govtecamgroup.com A variety of sophisticated analytical techniques are employed for this purpose, offering high sensitivity and selectivity. The choice of method often depends on the sample matrix (air, water, soil), the required detection limit, and the specific compounds of interest.

Gas Chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile halogenated compounds. mdpi.com The sample, after appropriate preparation, is vaporized and separated into its components based on their boiling points and interaction with the stationary phase of the GC column. Several types of detectors can be coupled with a GC for the analysis of halogenated ethanes:

Mass Spectrometry (MS): GC-MS is a powerful and highly specific technique. It separates compounds chromatographically and then identifies them based on their unique mass spectrum, which acts as a molecular fingerprint. This method is widely used for analyzing halogenated volatile organic compounds (HVOCs) in aqueous and solid samples. acs.orgresearchgate.net

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electrophilic compounds, such as those containing halogens. It is a highly selective detector for halogenated hydrocarbons and is commonly used for trace-level environmental analysis in water and air. nih.govnih.govosha.gov

Halogen-Specific Detector (XSD): This detector is specifically designed to respond to halogen-containing compounds, offering high selectivity and reducing interference from non-halogenated matrix components. nih.govnih.gov It is a valuable tool for discovering and quantifying a wide range of halogenated disinfection by-products in drinking water. nih.gov

Flame Ionization Detector (FID): While being a universal detector for organic compounds, the FID can also be used for the analysis of halogenated ethanes, especially at higher concentrations. osha.govgcms.cz

Sample Introduction Techniques: For trace analysis, pre-concentration of the analyte is often necessary. Headspace analysis is a common technique where the vapor above a liquid or solid sample in a sealed vial is injected into the GC. oup.com This method is particularly suitable for volatile compounds like halogenated ethanes in water or soil samples, as it minimizes matrix effects. nih.govresearchgate.net

The following table summarizes the primary analytical techniques used for the trace detection of halogenated ethanes.

| Technique | Principle | Typical Application | Detection Limits |

| Headspace GC-MS | Separation by GC, identification by mass-to-charge ratio. Sample introduced from the vapor phase above the sample matrix. | Identification and quantification of volatile halogenated organic compounds in water, soil, and consumer products. acs.orgresearchgate.net | Low µg/L to mg/kg range. researchgate.netresearchgate.net |

| Headspace GC-ECD | Separation by GC, detection of electron-capturing compounds. Sample introduced from the vapor phase. | Trace analysis of halogenated pollutants in drinking and environmental waters. nih.govoup.com | Low µg/L level (e.g., 0.01–0.6 μg/L). nih.govoup.com |

| GC-XSD | Separation by GC, detection specific to halogenated compounds. | Monitoring of known and emerging halogenated disinfection by-products in drinking water. nih.govnih.gov | Down to 0.05 μg L⁻¹. nih.gov |

| Purge and Trap GC-ECD/MS | Analytes are purged from a water sample with an inert gas, trapped on a sorbent, then thermally desorbed into the GC. | US EPA methods for monitoring volatile organic compounds in surface and drinking water. epa.gov | Low µg/L level. epa.gov |

Advanced Spectroscopic Techniques: Beyond chromatography, advanced spectroscopic methods are emerging for the real-time, in-situ monitoring of trace gases in the atmosphere. These techniques are based on the unique absorption of light by different molecules.

Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive laser absorption technique measures the decay rate of light in an optical cavity. The presence of an absorbing gas alters the decay time, allowing for precise quantification at very low concentrations. It is used for monitoring greenhouse gases and air pollutants. numberanalytics.comaip.org

Tunable Diode Laser Absorption Spectroscopy (TDLAS): TDLAS is another highly sensitive method for detecting specific trace gases in complex mixtures, making it suitable for environmental monitoring applications. numberanalytics.com

These spectroscopic methods offer the advantage of real-time data acquisition, which is invaluable for tracking atmospheric plumes from industrial sources or monitoring ambient air quality continuously. aip.org

Computational and Theoretical Studies of 1 Bromo 1,1 Dichlorotrifluoroethane

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the properties of molecules without the need for empirical data. These methods are crucial for understanding the behavior of complex halogenated ethanes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. rsc.org For a molecule like 1-bromo-1,1-dichlorotrifluoroethane (B1265478), DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

In studies of similar halogenated alkanes, DFT methods have been successfully employed to model reaction mechanisms and energetics. rsc.org For instance, in a comprehensive benchmarking study on the dehalogenation of chloromethane, various DFT functionals were tested to find the most accurate and efficient method. rsc.org The MN15-L functional with a def2-TZVP basis set was identified as providing a high level of accuracy with good computational efficiency. rsc.org Such a methodology could be applied to this compound to predict its reactivity and degradation pathways.

A theoretical study on Halon-1211 utilized DFT to examine its atmospheric ozone depletion mechanism. researchgate.net The calculations helped to identify the lability of the different carbon-halogen bonds. A similar DFT analysis on this compound would likely focus on the relative strengths of the C-Br, C-Cl, and C-F bonds to predict which bond is most likely to undergo initial cleavage under atmospheric or combustion conditions.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations of molecular energies and spectroscopic properties. nih.gov

For this compound, ab initio calculations could provide precise predictions of its infrared and Raman spectra. A study on N-bromo-hexafluoro-2-propanimine, for example, used MP2(full)/6-311+G(d,p) calculations to obtain structural parameters and assign vibrational modes from infrared spectra. nih.gov This level of theory would be suitable for generating a theoretical vibrational spectrum of this compound, which could aid in its experimental identification and characterization.

Furthermore, ab initio methods are crucial for accurate energetic predictions. In the context of the ozone depletion potential of Halon-1211, ab initio calculations were performed to understand the configuration interaction of the singly excited state for all chemical species involved in the proposed reaction mechanisms. researchgate.net This approach would be invaluable in assessing the atmospheric lifetime and impact of this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of single molecules, molecular modeling and dynamics simulations can provide insights into the behavior of ensembles of molecules and their interactions over time.

This compound has a single C-C bond, and rotation around this bond can lead to different conformers. Conformational analysis, using computational methods, would identify the most stable conformer and the energy barriers between different rotational isomers. This information is crucial for understanding its physical properties and reactivity.

Molecular dynamics simulations could be employed to study the intermolecular interactions of this compound in the liquid phase or in solution. These simulations would reveal details about its bulk properties, such as density and viscosity, and how it interacts with other molecules. The nature of these interactions, whether they are dominated by dipole-dipole forces or weaker van der Waals forces, would be elucidated.

Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and predicting their energetic feasibility.

The bond dissociation energy (BDE) is a key indicator of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically. ucsb.edu For this compound, the BDEs of the C-C, C-Br, C-Cl, and C-F bonds are critical for predicting its thermal stability and its behavior in environments such as combustion or atmospheric photolysis.

While specific BDE values for this compound are not readily found, a theoretical study on Halon-1211 provides a template for how these could be calculated. researchgate.net In that study, potential energy scans were performed to determine the relative stability of the C-F, C-Cl, and C-Br bonds. The results indicated that the C-Br bond is the most likely to undergo photodissociation. researchgate.net A similar computational approach for this compound would involve calculating the energy required to break each of its carbon-halogen bonds.

Illustrative Table of Expected Bond Dissociation Energy (BDE) Trends

| Bond Type | Expected Relative BDE | Rationale |

|---|---|---|

| C-Br | Lowest | Bromine is the largest and least electronegative halogen present, leading to a longer and weaker bond with carbon. |

| C-Cl | Intermediate | Chlorine is more electronegative and smaller than bromine, resulting in a stronger bond. |

Characterization of Transition States and Activation Barriers

In the realm of computational chemistry, understanding the reactivity and degradation of a molecule like this compound hinges on the characterization of its transition states and the associated activation barriers. A transition state represents a specific configuration along a reaction coordinate that is at the highest potential energy point. libretexts.org It is an ephemeral, high-energy complex that exists fleetingly as reactants transform into products. libretexts.org The energy required to reach this state from the reactants is known as the activation barrier or activation energy, a critical factor that governs the rate of a chemical reaction. libretexts.org

Theoretical studies for halogenated hydrocarbons often employ methods like density functional theory (DFT) to model these processes. For a reaction to proceed, molecules must overcome this activation barrier. libretexts.org A lower activation barrier corresponds to a faster reaction rate, while a high barrier indicates a slower, less favorable reaction. libretexts.org

In the atmospheric degradation of this compound, a key initial step is hydrogen abstraction by hydroxyl (OH) radicals. dcu.ie Computational models are used to calculate the activation energy for this specific reaction:

CF₃CHClBr + •OH → CF₃CClBr• + H₂O

The calculation involves mapping the potential energy surface of the reacting system to locate the transition state structure. This structure would feature an elongated C-H bond and a newly forming H-O bond. The energy difference between this transition state and the initial reactants (CF₃CHClBr and •OH) defines the activation barrier.

Similarly, theoretical studies can elucidate the energetics of photolysis, particularly the breaking of the carbon-bromine (C-Br) bond, which is the weakest bond in the molecule. researchgate.net Studies on similar compounds, like 1,2-dibromo-1,2-dichloroethane (B1202211), show that photolysis of the C-Br bond requires a specific amount of energy, and the subsequent reactions of the resulting radicals also have their own transition states and activation energies. researchgate.net For instance, the reaction of bromine radicals with ozone involves transition states that can be modeled to determine the most probable reaction pathway and its energetic favorability. researchgate.net

The table below illustrates the type of data generated from such computational studies, using examples from a related compound to show the concept.

| Reaction / Process | Calculated Activation Energy (kcal/mol) | Significance |

| Photolysis of C-Br bond in 1,2-dibromo-1,2-dichloroethane researchgate.net | 43.183 | Energy required to initiate stratospheric degradation by releasing a bromine radical. |

| Reaction of Bromine radical with Ozone (forming Br-Cyclic Ozone transition state) researchgate.net | 214.875 | Determines the rate of catalytic ozone depletion by bromine. |

This table is illustrative of the types of calculations performed in computational studies of halogenated hydrocarbons.

By characterizing these energetic hurdles, scientists can predict the dominant degradation pathways and the ultimate fate of this compound in the atmosphere.

Atmospheric Chemistry Modeling and Environmental Fate Prediction

The environmental impact of this compound is largely determined by its atmospheric chemistry, which dictates its lifetime, degradation, and potential to contribute to phenomena like ozone depletion and global warming. nih.govoup.com This compound, also known as halothane (B1672932), is removed from the troposphere primarily through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. dcu.ienoaa.gov In the stratosphere, it is subject to photolysis by ultraviolet (UV) radiation. dcu.ienih.gov

Laboratory studies have measured the rate coefficients for its reaction with OH radicals, which is a crucial parameter for lifetime calculations. nih.govnoaa.gov Halothane also exhibits significant UV absorption in the 200-350 nm range, making it susceptible to breakdown by sunlight in the stratosphere. nih.govoup.com The combination of these removal processes—OH reaction and photolysis—leads to a total atmospheric lifetime estimated to be between 4 and 21.4 years. nih.gov Its relatively long lifetime allows a significant fraction, estimated at up to 20%, to be transported into the stratosphere. nih.gov

Once in the stratosphere, the release of chlorine and bromine atoms from its degradation contributes to ozone depletion. nih.gov Halothane has a calculated Ozone Depletion Potential (ODP) of 1.56, and it has been estimated to be responsible for approximately 1% of the total depletion of the stratospheric ozone layer. nih.govwikipedia.org Additionally, as a molecule containing fluorine, it absorbs infrared radiation in the atmospheric window, making it a greenhouse gas. wikipedia.org However, its relatively short atmospheric lifetime compared to other fluorinated gases means its global warming potential (GWP) is lower than that of substances like sulfur hexafluoride. wikipedia.orgwikipedia.org

| Atmospheric Parameter | Value | Reference |

| Atmospheric Lifetime | 4.0 - 21.4 years | nih.gov |

| Ozone Depletion Potential (ODP) | 1.56 | nih.govwikipedia.org |

| Global Warming Potential (GWP) | ~50 (over 100 years, relative to CO₂) | wikipedia.org |

| Primary Tropospheric Sink | Reaction with OH radicals | dcu.ie |

| Primary Stratospheric Sink | UV Photolysis | dcu.ienih.gov |

Three-Dimensional Atmospheric Models for Lifetime and Transport Prediction

To predict the atmospheric lifetime and global distribution of this compound, scientists utilize complex three-dimensional (3D) atmospheric models. arxiv.orgmdpi.com These models, often called Chemical Transport Models (CTMs) or General Circulation Models (GCMs), simulate the Earth's atmosphere by dividing it into a grid of three-dimensional cells. noaa.gov

These models incorporate several key components:

Dynamics: They simulate atmospheric transport processes like advection (movement with the mean wind) and convection (vertical mixing), which are responsible for distributing the compound around the globe and transporting it from the surface to the upper troposphere and into the stratosphere. arxiv.orgnoaa.gov

Chemistry: The models include chemical modules that simulate the key degradation reactions, primarily the reaction with OH radicals. The spatial and temporal distribution of OH is a critical input, often derived from more comprehensive chemistry-climate models. oup.com

Emissions: Data on the emission sources of the compound are fed into the model to initiate the simulation.

Photolysis Rates: For stratospheric calculations, the model calculates the rate of photolysis based on the compound's UV absorption cross-section and the simulated solar radiation at different altitudes and latitudes. oup.com

By integrating these processes over time, 3D models can predict the atmospheric concentration of this compound across the globe. arxiv.org They are essential for calculating a globally averaged atmospheric lifetime, as they account for the fact that loss processes (like OH concentration) vary significantly with location and altitude. copernicus.org For instance, models show that rapid vertical transport is often concentrated over tropical regions like the western Pacific, which can act as a gateway for short-lived substances to reach the stratosphere. copernicus.org The accuracy of these models is constantly evaluated by comparing their output with real-world atmospheric measurements. copernicus.org

Simulation of Degradation Pathways and Byproduct Formation

Computational models and laboratory experiments are used to simulate the specific chemical pathways through which this compound degrades in the atmosphere and to identify the resulting byproducts. dcu.ie The degradation process differs between the troposphere and the stratosphere.

Tropospheric Degradation: The dominant process in the troposphere is initiated by the hydroxyl (OH) radical, which abstracts a hydrogen atom. dcu.ie

Initial Attack: CF₃CHClBr + •OH → CF₃CClBr• + H₂O

Radical Oxidation: The resulting haloalkyl radical (CF₃CClBr•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CF₃CClBrOO•).

Further Reactions: This peroxy radical undergoes further reactions, leading to the formation of various stable end products.

Stratospheric Degradation: In the stratosphere, the primary degradation mechanism is photolysis by short-wavelength UV radiation, which breaks the weakest chemical bond, C-Br. dcu.ie

Photolysis: CF₃CHClBr + hν (λ < 290 nm) → CF₃CHCl• + •Br

Radical Oxidation: The resulting CF₃CHCl• radical is oxidized, ultimately leading to products such as trifluoroacetyl chloride (CF₃COCl) as a primary product, and phosgene (B1210022) (CF₂O) and carbon dioxide (CO₂) as secondary products. dcu.ie

Studies involving chlorine-sensitized photooxidation have also identified other potential byproducts, confirming that attack by chlorine atoms yields the CF₃CClBr• radical. dcu.ie This can lead to the formation of compounds like CF₃CCl₂Br and the dimer (CF₃CClBr)₂. dcu.ie

The identification of these degradation products is crucial for a complete environmental assessment, as the byproducts themselves may have environmental or toxicological significance.

| Atmospheric Layer | Initiating Step | Key Intermediate Radical | Major Degradation Products | Reference |

| Troposphere | H-abstraction by OH radical | CF₃CClBr• | H₂O, various oxygenated products | dcu.ie |

| Stratosphere | UV Photolysis (C-Br bond cleavage) | CF₃CHCl• | •Br, CF₃COCl, CF₂O, CO₂ | dcu.ie |

| Chlorine Attack | H-abstraction by Cl atom | CF₃CClBr• | CF₃CCl₂Br, (CF₃CClBr)₂ | dcu.ie |

Academic Research Applications of 1 Bromo 1,1 Dichlorotrifluoroethane

Research in Organofluorine Chemistry and Fluorinated Building Blocks

1-Bromo-1,1-dichlorotrifluoroethane (B1265478), a polyfluorinated ethane (B1197151) (PFE), is a significant compound in the field of organofluorine chemistry. These compounds are valued as readily available and cost-effective building blocks for synthesizing more intricate molecules that contain a fluorinated C-2 fragment. researchgate.net The diverse reactivity of PFEs, which allows them to participate in both radical and ionic chemical processes, ensures their continued relevance to both academic and industrial researchers. researchgate.net This interest drives the development of new synthetic pathways to create a variety of fluorinated molecules. researchgate.net

A notable application of halogenated ethanes is in the synthesis of α-CF3-substituted benzhydryls. researchgate.net Researchers have developed an efficient method using organotitanium(IV) based nucleophiles for this purpose. researchgate.net By employing the anesthetic halothane (B1672932) (1-bromo-1-chloro-2,2,2-trifluoroethane), a commercially available and inexpensive fluorinated building block, chiral α-CF3-substituted benzhydryls can be synthesized in good yields and with high enantioselectivity through a one-pot, nickel-catalyzed cross-coupling reaction. researchgate.net

Furthermore, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (B78521) yields aryl fluoroalkenyl ethers containing chlorine and bromine atoms. researchgate.net This straightforward reaction allows for the construction of highly halogenated compounds with potential for further chemical modification. researchgate.net The reaction proceeds through a highly reactive difluoroethylene intermediate. researchgate.net Another important reaction is sulfinatodehalogenation, which uses affordable sulfur-containing reactants like sodium dithionite (B78146) under mild conditions to transform per- and polyfluoroalkyl halides into sulfinate salts, a key method for introducing fluorine into organic molecules. researchgate.net

Development of Next-Generation Materials Utilizing Halogenated Ethanes

Halogenated ethanes, including this compound, are pivotal in the development of next-generation materials due to the unique properties conferred by the halogen atoms. The introduction of fluorine, in particular, can significantly modify a molecule's properties, making fluorinated compounds valuable in materials science. sigmaaldrich.comontosight.ai

The strong carbon-fluorine bond and fluorine's high electronegativity contribute to the stability and hydrophobicity of these materials. ontosight.ai Fluorinated building blocks are known to have higher thermal stability than their non-fluorinated counterparts. sigmaaldrich.com An exemplary material derived from fluorinated compounds is polytetrafluoroethylene (PTFE), widely known as Teflon, which is used for non-stick coatings and lubricants. sigmaaldrich.com

Research has also focused on creating advanced polymers with exceptional properties. For instance, copolymers of chlorotrifluoroethylene (B8367) (CTFE) and vinyl ethers have been synthesized, demonstrating excellent characteristics such as resistance to high temperatures, cold, acids, and alkalis. These properties make them suitable for use in extreme environments.

Investigation into Chemical Action Agents for Fire Suppression Systems (Focus on Mechanisms)

Halogenated hydrocarbons, often referred to as halons, have historically been used as effective fire suppression agents. wikipedia.orgumich.edu The fire-extinguishing mechanism of these agents is primarily chemical. umich.edu The presence of bromine, in particular, significantly enhances the fire-extinguishing effectiveness of a halogenated compound. umich.edu

The process involves the thermal decomposition of the halon agent in a fire, which releases halogen radicals (e.g., bromine, chlorine). These radicals then interfere with the chain reactions of combustion. Specifically, they act catalytically to interrupt the chemical reactions between the fuel and oxygen, thereby stopping the fire. umich.edu This chemical inhibition is what makes halons so effective, even at low concentrations.

For example, Halon 1301 (Bromotrifluoromethane) and Halon 1211 (Bromochlorodifluoromethane) were widely used in fixed systems and portable extinguishers, respectively. wikipedia.orgumich.eduwikipedia.org They were valued for being clean, non-conductive, and effective on various types of fires. wikipedia.orgunep.org However, due to their significant ozone-depleting potential, their production has been phased out under the Montreal Protocol. wikipedia.orgunep.orgwikipedia.org

Research now focuses on finding suitable alternatives that are effective fire suppressants with lower environmental impact. One such alternative is HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane), which is a primary component in the Halotron I fire-extinguishing mixture. wikipedia.org While HCFC-123 has a much lower ozone depletion potential, it is also being phased out. wikipedia.org The investigation into the precise chemical actions of agents like this compound contributes to the development of new, more environmentally friendly fire suppression technologies.

Applications in Specialized Solvent Research and Non-Aqueous Systems

Halogenated ethanes like this compound have found applications in specialized solvent research. The presence of halogens and fluorine atoms imparts unique solvency characteristics. Fluorinated building blocks are typically not water-soluble due to the stability of the C-F bond and weak intermolecular forces, which results in low surface energy. This property makes them useful in non-aqueous systems.